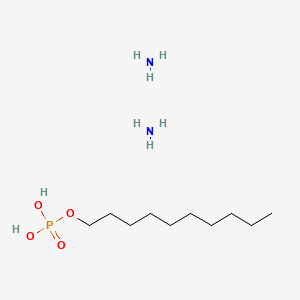

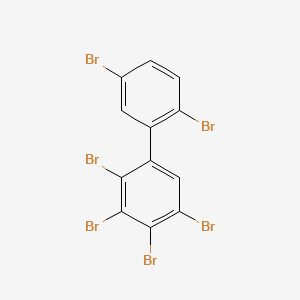

![molecular formula C14H12N2 B1330058 2-(O-tolyl)-1H-benzo[d]imidazole CAS No. 2963-64-6](/img/structure/B1330058.png)

2-(O-tolyl)-1H-benzo[d]imidazole

描述

The compound 2-(O-tolyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound 2-(O-tolyl)-1H-benzo[d]imidazole is not directly mentioned in the provided papers, the general class of benzo[d]imidazole derivatives is well-represented, indicating the importance of this scaffold in chemical research.

Synthesis Analysis

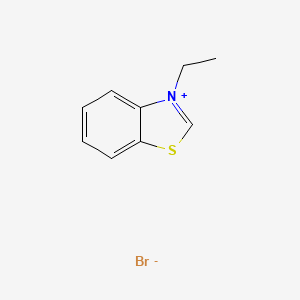

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine involves a multi-step process including elemental analysis, FT-IR spectroscopy, and NMR spectroscopies . Another derivative, 2-(2-aminophenyl) Benz imidazole, was synthesized using a simple one-pot synthesis method, demonstrating the versatility of synthetic approaches for this class of compounds . Additionally, benzo[d]imidazo[2,1-b]thiazole analogues were synthesized via a one-pot metal-free procedure, indicating the possibility of synthesizing related structures without the need for metal catalysts .

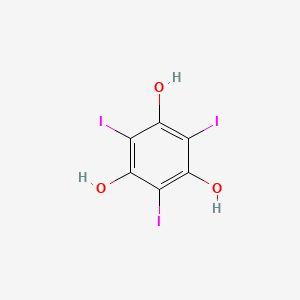

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using X-ray crystallography, as seen in the structural characterization of 2-(2-aminophenyl) Benz imidazole . The crystallographic data provide detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) to validate the experimental findings .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, as their reactivity can be influenced by the presence of substituents on the benzene ring. The papers provided do not detail specific reactions for 2-(O-tolyl)-1H-benzo[d]imidazole, but they do discuss the synthesis of related compounds and the effects of substituent groups on the yields of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be explored through experimental and theoretical methods. For example, the spectroscopic characterization, including vibrational frequencies and NMR chemical shifts, provides insights into the physical properties of these compounds . Theoretical calculations can predict molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMO), and non-linear optical properties, which are crucial for understanding the chemical behavior and potential applications of these compounds . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures can be calculated to further understand the stability and reactivity of these molecules .

科学研究应用

1. Synthesis of 2,4,5-trisubstituted imidazoles

- Application Summary: Imidazole compounds are synthesized from an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C . This method is environmentally friendly and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .

- Methods of Application: The synthesis involves the use of lactic acid as a promoter for the reaction . The reaction temperature is set at 160 °C .

- Results: The method provides a simple and green way for the synthesis of 2,4,5-trisubstituted imidazole compounds .

2. Regiocontrolled Synthesis of Substituted Imidazoles

- Application Summary: Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application: The review is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .

- Results: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

3. Applications of Imidazolium Salts

- Application Summary: Imidazolium salts are used in various ways such as extracting metal ions from aqueous solutions, coating metal nanoparticles, providing antimicrobial action, and creating oriented liquid crystals .

- Methods of Application: The specific methods of application vary depending on the specific use of the imidazolium salts .

- Results: In bioactive applications, it is used as imidazolium hydrogels, antiarrhythmics, and antimetastatic agents .

4. Synthesis of 2,4,5-Triaryl-1H-imidazoles

- Application Summary: A highly efficient and simple synthesis of 2,4,5-trisubstituted imidazoles has been developed using a highly reusable support‐free Mn 2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine as a heterogeneous catalyst via a one-pot three-component reaction of benzil, aldehydes and ammonium acetate as a nitrogen source .

- Methods of Application: The synthesis involves the use of a Mn 2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine as a catalyst .

- Results: The catalyst is stable and could be reused for at least six times without significant loss of activity .

5. Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one

- Application Summary: Muccioli et al. (2006) synthesized 5,5-diphenyl-2-thioxoimidazolidin-4-one and 5,5-Diphenylimidazolidine -2,4-dione derivatives from the respective benzil and urea or thiourea derivatives using a microwave-enhanced method .

- Methods of Application: The synthesis involves the use of a microwave-enhanced method .

- Results: The method allowed rapid synthesis of the target derivatives in moderate to good yields .

6. Synthesis of Functional Imidazoles

- Application Summary: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application: The review is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .

- Results: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

7. Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Mn2+ Complex

- Application Summary: A highly efficient and simple synthesis of 2,4,5-trisubstituted imidazoles has been developed using highly reusable support‐free Mn 2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine as a heterogeneous catalyst via a one-pot three-component reaction of benzil, aldehydes and ammonium acetate as a nitrogen source .

- Methods of Application: The synthesis involves the use of a Mn 2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine as a catalyst .

- Results: The catalyst is stable and could be reused for at least six times without significant loss of activity .

8. Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one

- Application Summary: Muccioli et al. (2006) synthesized 5,5-diphenyl-2-thioxoimidazolidin-4-one and 5,5-Diphenylimidazolidine -2,4-dione derivatives from the respective benzil and urea or thiourea derivatives using a microwave-enhanced method .

- Methods of Application: The synthesis involves the use of a microwave-enhanced method .

- Results: The method allowed rapid synthesis of the target derivatives in moderate to good yields .

安全和危害

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

属性

IUPAC Name |

2-(2-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXVUKKKEYEPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183809 | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(O-tolyl)-1H-benzo[d]imidazole | |

CAS RN |

2963-64-6 | |

| Record name | 2-(2-Methylphenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

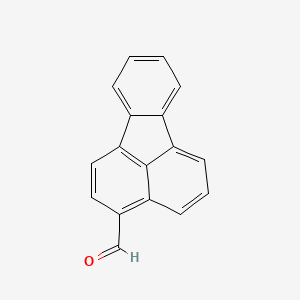

![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)